molecular formula C19H29NO5 B12416839 (3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one

(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one

Cat. No.: B12416839
M. Wt: 351.4 g/mol
InChI Key: TZPKEJFBTXRNTK-JYVOKDNJSA-N
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Description

The compound (3S,3’R,8R,9R,9aS)-8-methoxy-3’-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5’-oxolane]-2’-one is a complex organic molecule with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,3’R,8R,9R,9aS)-8-methoxy-3’-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5’-oxolane]-2’-one involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. The key steps typically include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the methoxy group: This step often involves methylation reactions using reagents such as methyl iodide.

    Formation of the oxolane ring: This can be accomplished through an intramolecular cyclization reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or ketones.

    Reduction: Reduction reactions can target the oxolane ring, potentially opening it to form linear alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Linear alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the effects of spirocyclic structures on biological activity. It may serve as a lead compound for the development of new drugs.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its unique structure may confer specific biological activities that can be exploited for drug development.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials and as a precursor for the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,3’R,8R,9R,9aS)-8-methoxy-3’-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5’-oxolane]-2’-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(3S,3’R,8R,9R,9aS)-8-methoxy-3’-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5’-oxolane]-2’-one
  • **(3S,3’R,8R,9R,9aS)-8-methoxy-3’-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5’-oxolane]-2’-one

Uniqueness

The uniqueness of (3S,3’R,8R,9R,9aS)-8-methoxy-3’-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5’-oxolane]-2’-one lies in its spirocyclic structure, which imparts specific chemical and biological properties. This structure is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C19H29NO5

Molecular Weight

351.4 g/mol

IUPAC Name

(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one

InChI

InChI=1S/C19H29NO5/c1-11-9-14(24-17(11)21)13-6-7-15-19(10-12(2)18(22)25-19)16(23-3)5-4-8-20(13)15/h11-16H,4-10H2,1-3H3/t11-,12+,13-,14-,15-,16+,19+/m0/s1

InChI Key

TZPKEJFBTXRNTK-JYVOKDNJSA-N

Isomeric SMILES

C[C@H]1C[C@H](OC1=O)[C@@H]2CC[C@@H]3N2CCC[C@H]([C@@]34C[C@H](C(=O)O4)C)OC

Canonical SMILES

CC1CC(OC1=O)C2CCC3N2CCCC(C34CC(C(=O)O4)C)OC

Origin of Product

United States

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